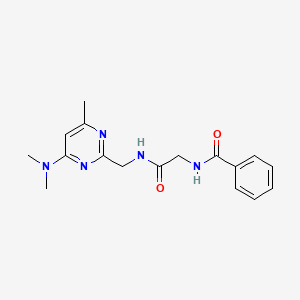
N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide is an organic compound primarily used in chemical synthesis and pharmaceutical research. The molecule contains a benzamide moiety linked to a pyrimidine ring, along with dimethylamino and methyl groups enhancing its reactivity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide can be achieved through multi-step organic reactions. The primary route involves the initial formation of a benzamide derivative, followed by the introduction of the pyrimidine ring through nucleophilic substitution. Common reagents include benzoyl chloride for the formation of the benzamide and 4-(dimethylamino)-6-methylpyrimidine for the subsequent nucleophilic attack.
Industrial Production Methods: Industrial production typically employs batch or continuous flow reactors to ensure high yields and purity. The process includes the careful control of temperature and pH, using catalysts such as palladium on carbon for hydrogenation steps, and solvent systems like dimethyl sulfoxide or tetrahydrofuran to optimize reaction rates and solubility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide can undergo oxidative reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: : This compound can be reduced using hydrogen gas in the presence of catalysts such as palladium or platinum, forming amine derivatives.
Substitution: : Nucleophilic substitution reactions occur readily at the dimethylamino group and the benzamide moiety, often utilizing reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: : Sodium hydroxide, alkyl halides.
Major Products
Oxidation Products: : Carboxylic acids, amides.
Reduction Products: : Amines, reduced benzamide derivatives.
Substitution Products: : Various substituted benzamides and pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity with various functional groups makes it valuable for developing new compounds.
Biology: In biological research, this compound is used to study enzyme interactions and binding affinities due to its unique structural features. It serves as a model compound for investigating the behavior of similar bioactive molecules.
Medicine: Medically, it has potential applications in drug development, particularly for targeting specific enzymes or receptors. Its structural complexity allows for the design of analogs with improved pharmacological properties.
Industry: Industrially, this compound finds use in the development of specialty chemicals and materials. Its versatile chemical properties make it a valuable building block in the production of polymers, coatings, and advanced materials.
Mecanismo De Acción
The mechanism of action of N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity through hydrogen bonding and electrostatic interactions. The pyrimidine ring facilitates π-π stacking interactions with aromatic residues in proteins, while the benzamide moiety interacts with hydrophobic pockets, stabilizing the compound within the binding site.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(((4-(methylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide: : Lacks the dimethylamino group, resulting in different binding affinities and reactivity.
N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)toluamide: : Features a toluamide group instead of a benzamide, affecting its solubility and reactivity.
N-(2-(((4-(dimethylamino)-6-chloropyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide: : Contains a chlorine atom on the pyrimidine ring, altering its electronic properties and reactivity.
Uniqueness: N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide stands out due to its specific structural combination of a dimethylamino group, a methylpyrimidine ring, and a benzamide moiety. This unique arrangement enhances its binding affinity, reactivity, and versatility in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-9-15(22(2)3)21-14(20-12)10-18-16(23)11-19-17(24)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYPNNYKMZFOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
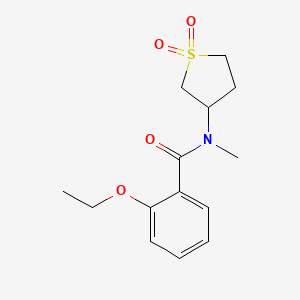
![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)
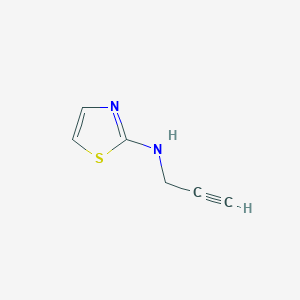
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2648426.png)
![3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-1-benzofuran-2-carboxamide](/img/structure/B2648427.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2648428.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648432.png)
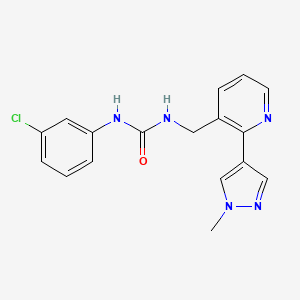
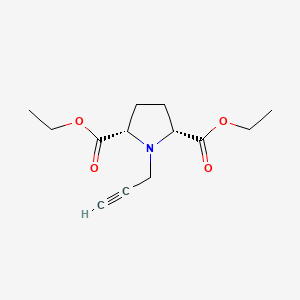
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone](/img/structure/B2648437.png)
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)


